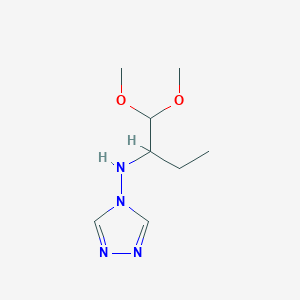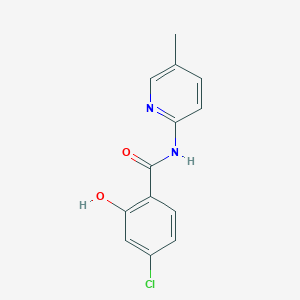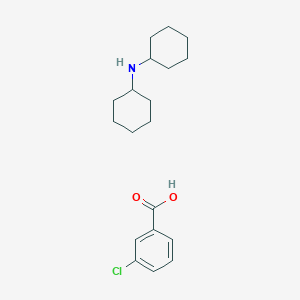
N-(1,1-Dimethoxybutan-2-yl)-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-Dimethoxybutan-2-yl)-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dimethoxybutyl group attached to the triazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dimethoxybutan-2-yl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 1,1-dimethoxybutane with 4H-1,2,4-triazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), while catalysts such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) are often employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography and crystallization are used to obtain the final product in high purity.
化学反応の分析
Types of Reactions
N-(1,1-Dimethoxybutan-2-yl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
科学的研究の応用
N-(1,1-Dimethoxybutan-2-yl)-4H-1,2,4-triazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
作用機序
The mechanism of action of N-(1,1-Dimethoxybutan-2-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to N-(1,1-Dimethoxybutan-2-yl)-4H-1,2,4-triazol-4-amine include other triazole derivatives such as:
- 1,2,4-Triazole
- 3,5-Dimethyl-1,2,4-triazole
- 4-Amino-1,2,4-triazole
Uniqueness
What sets this compound apart from these similar compounds is the presence of the dimethoxybutyl group, which imparts unique chemical properties and potential biological activities. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
571166-96-6 |
|---|---|
分子式 |
C8H16N4O2 |
分子量 |
200.24 g/mol |
IUPAC名 |
N-(1,1-dimethoxybutan-2-yl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C8H16N4O2/c1-4-7(8(13-2)14-3)11-12-5-9-10-6-12/h5-8,11H,4H2,1-3H3 |
InChIキー |
JIKYGWXVXHQEMW-UHFFFAOYSA-N |
正規SMILES |
CCC(C(OC)OC)NN1C=NN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(Pyrimidin-5-yl)ethynyl]benzonitrile](/img/structure/B14214086.png)
![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl-](/img/structure/B14214109.png)
![1-[([1,1'-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214111.png)
![Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]-](/img/structure/B14214121.png)
![1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol](/img/structure/B14214125.png)
![2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14214127.png)
![2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14214135.png)



![N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14214165.png)
